Folic acid NHS ester, also known as N-hydroxysuccinimide ester of folic acid, is a chemical compound used as a linker in the synthesis of various bioconjugates for scientific research purposes. Its primary function lies in its ability to covalently attach the essential vitamin, folic acid, to other molecules, such as nanoparticles, drugs, liposomes, and antibodies. This conjugation strategy offers several advantages in scientific research:
The unique properties of folic acid NHS ester have made it a valuable tool in cancer research, particularly in exploring targeted drug delivery and diagnostic imaging techniques:
Folic acid N-hydroxysuccinimide ester is a derivative of folic acid, a water-soluble B vitamin essential for DNA synthesis, repair, and methylation. The compound has the molecular formula C₂₃H₂₂N₈O₈ and a molecular weight of 538.47 g/mol. It appears as a yellow to dark yellow solid and is hygroscopic, requiring storage at -20°C under an inert atmosphere to maintain stability . This ester is primarily utilized as a linker in biochemical applications, facilitating the attachment of folic acid to various biomolecules, including liposomes and proteins, enhancing their delivery and targeting capabilities in therapeutic contexts .
Folic acid NHS ester itself doesn't have a specific mechanism of action. Its primary function is to serve as a linker molecule. Once conjugated to a carrier or biomolecule, the folic acid moiety can be exploited for targeted delivery. The folate receptors, overexpressed on certain types of cancer cells, can recognize and bind to the folic acid, facilitating the delivery of the conjugated drug or probe to the target cells [].
The reactivity of the N-hydroxysuccinimide moiety makes it a valuable tool in peptide synthesis and protein labeling.
Folic acid N-hydroxysuccinimide ester exhibits significant biological activity primarily due to its folate component. Folic acid itself plays crucial roles in:
The ester form enhances its utility in drug delivery systems aimed at targeting specific cells or tissues that express folate receptors, such as cancer cells.
Folic acid N-hydroxysuccinimide ester can be synthesized through several methods:
Folic acid N-hydroxysuccinimide ester has diverse applications in:
Studies have shown that folic acid N-hydroxysuccinimide ester interacts effectively with various biomolecules. Its ability to form stable conjugates with proteins and peptides has been extensively researched, demonstrating its potential in:
Folic acid N-hydroxysuccinimide ester shares similarities with several other compounds, particularly those involved in bioconjugation and drug delivery. Here are some notable comparisons:
Compound Name | Structure Type | Unique Features |
---|---|---|
Folic Acid | Vitamin | Essential for DNA synthesis; not an active linker |
N-Hydroxysuccinimide | Reactive Ester | Commonly used for protein labeling; lacks specificity |
Folic Acid Conjugates | Bioconjugates | Targeted delivery systems; dependent on carrier type |
Methotrexate | Antifolate Drug | Inhibits dihydrofolate reductase; used in cancer therapy |
Folic acid N-hydroxysuccinimide ester is unique due to its dual role as both a vitamin source and a reactive linker, allowing it to bridge biological molecules effectively while retaining its essential biological functions .
The most established method for synthesizing folic acid NHS ester involves carbodiimide-mediated activation of the γ-carboxylic acid group. Dicyclohexylcarbodiimide (DCC) serves as a zero-length crosslinker, facilitating the formation of an active O-acylisourea intermediate. This intermediate reacts with N-hydroxysuccinimide (NHS) to yield the NHS ester, which is stable and reactive toward primary amines.
The reaction proceeds in anhydrous dimethyl sulfoxide (DMSO) under inert conditions to prevent hydrolysis. A molar ratio of 1:2:2 (folic acid:NHS:DCC) is typically employed, with triethylamine added to maintain a basic pH and enhance reaction efficiency. The byproduct, dicyclohexylurea, precipitates during the reaction and is removed via filtration. This method achieves conversions exceeding 90% after 16–20 hours at room temperature.
Recent studies have optimized the reaction kinetics by adjusting stoichiometry and monitoring progress via reverse-phase high-performance liquid chromatography (HPLC). For instance, increasing the NHS:DCC ratio to 1.5:1 reduces side reactions, improving the selectivity for γ-carboxyl activation.
Table 1: Representative Reaction Conditions for DCC/NHS-Mediated Synthesis
Folic Acid (mmol) | NHS (mmol) | DCC (mmol) | Solvent | Time (h) | Yield (%) | Source |
---|---|---|---|---|---|---|
1.34 | 2.68 | 2.68 | DMSO | 16 | 73 | |
0.57 | 0.57 | 0.38 | DMF | 16 | 94 | |
1.00 | 2.00 | 2.00 | DMSO/TEA | 20 | 89 |
The choice of solvent profoundly impacts reaction efficiency and product stability. Anhydrous DMSO is the preferred solvent due to its high polarity, which solubilizes folic acid and stabilizes the reactive intermediates. Triethylamine (TEA) is often added to scavenge protons, maintaining a pH of 8–9 and preventing premature hydrolysis of the NHS ester.
Alternative solvents, such as dimethylformamide (DMF) and dioxane, have been explored for large-scale synthesis. However, DMF-based systems require stringent drying to avoid side reactions, while dioxane offers limited solubility for folic acid. Mixed solvent systems (e.g., DMSO:acetone 4:1) enhance precipitation during purification but may reduce reaction rates due to reduced dielectric constants.
Key Considerations for Solvent Selection:
Purification of folic acid NHS ester necessitates the removal of unreacted reagents, byproducts, and hydrolyzed esters. A three-step protocol is commonly employed:
Table 2: Purification Techniques and Their Efficiencies
Lyophilization is the final step, yielding a stable powder that retains reactivity for over six months when stored at -20°C. Advanced protocols integrate inline UV monitoring during HPLC to detect NHS ester peaks at 280 nm, ensuring reproducible purification.
Folic acid N-hydroxysuccinimide ester represents a chemically activated derivative of folic acid with the molecular formula C₂₃H₂₂N₈O₈ and a molecular weight of 538.47 grams per mole [1] [33]. This compound features a pteridine ring system connected to a para-aminobenzoic acid moiety, which is further linked to a glutamic acid residue that has been esterified with N-hydroxysuccinimide [2]. The compound exists as a mixture of regioisomers, typically in a gamma to alpha ratio of approximately 2:1, reflecting the preferential activation of the gamma-carboxyl group over the alpha-carboxyl group during synthesis [1] [33].
The structural architecture of folic acid N-hydroxysuccinimide ester maintains the essential folate backbone while incorporating the reactive N-hydroxysuccinimide ester functionality [3]. The pteridine ring adopts a planar configuration with the 2-amino and 4-oxo substituents positioned to facilitate hydrogen bonding interactions [28]. The para-aminobenzoic acid segment provides a rigid aromatic spacer between the pteridine and glutamate portions of the molecule [4]. The glutamate residue, modified with the N-hydroxysuccinimide ester group, exhibits enhanced reactivity toward primary amines compared to the native carboxylic acid functionality [24].
Nuclear magnetic resonance spectroscopic analysis of folic acid N-hydroxysuccinimide ester reveals characteristic signals that confirm both the folate backbone structure and the presence of the activated ester functionality [7]. Proton nuclear magnetic resonance spectroscopy demonstrates the N-hydroxysuccinimide group through a distinctive singlet peak at 2.59 parts per million, corresponding to the four equivalent protons of the succinimide ring [7]. The aromatic protons of the para-aminobenzoic acid segment appear as doublets in the region between 6.60 and 7.70 parts per million [6] [9].
The pteridine ring system exhibits characteristic signals, with the pteridine proton appearing as a singlet at approximately 8.70 parts per million [9]. The methylene bridge connecting the pteridine to the para-aminobenzoic acid displays a singlet at 4.66 parts per million [9]. The glutamate portion of the molecule shows complex multiplets between 2.10 and 4.50 parts per million, reflecting the various methylene and methine environments [6] [9].
Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through characteristic chemical shifts [10]. The carbonyl carbon of the N-hydroxysuccinimide ester appears at approximately 169 parts per million, consistent with ester functionality [39]. Aromatic carbons of the pteridine and para-aminobenzoic acid rings resonate between 125 and 155 parts per million, while aliphatic carbons of the glutamate chain appear between 25 and 55 parts per million [10] [39].
The nuclear magnetic resonance data confirms that conjugation occurs preferentially at the gamma-carboxyl position, as evidenced by the characteristic singlet at 4.28 parts per million for gamma-conjugated folate derivatives [4] [6]. This regioselectivity is attributed to the reduced steric hindrance at the gamma position compared to the alpha position [12] [13].
Crystallographic analysis of folic acid derivatives provides insights into the three-dimensional molecular architecture and intermolecular interactions [28]. X-ray diffraction studies of folic acid dihydrate reveal that the parent compound adopts an extended conformation with the pteridine ring in the keto tautomeric form [28]. The pteridine and para-aminobenzoic acid rings engage in stacking interactions that influence the overall molecular geometry [28].
Small-angle X-ray scattering studies of folic acid ester derivatives demonstrate the formation of columnar assemblies with unit cell parameters of 4.5 nanometers [15]. These assemblies arise from hydrogen bonding interactions between folate molecules and result in organized supramolecular structures [15]. Wide-angle X-ray scattering patterns reveal characteristic diffraction peaks at 2θ values of 6.1°, 7.7°, 13°, 17°, 20°, 22°, and 25°, indicating the formation of hybrid crystalline polymorphs [15].
Confocal laser scanning microscopy observations of folate ester derivatives show fluorescence-dense regions that correspond to columnar assemblies formed through hydrogen bonding between folate molecules [15]. These structural features suggest that the N-hydroxysuccinimide modification does not significantly disrupt the ability of folate derivatives to engage in intermolecular associations [15].
The crystallographic data indicates that folic acid N-hydroxysuccinimide ester retains the essential structural features of the parent folate molecule while introducing the reactive ester functionality [11]. The compound exhibits a melting point with decomposition above 178°C, consistent with the thermal stability expected for aromatic heterocyclic compounds [26] [35].
Folic acid N-hydroxysuccinimide ester demonstrates limited stability in aqueous environments, with hydrolytic degradation occurring through nucleophilic attack on the activated ester bond [26] [31]. The compound is characterized as unstable in aqueous solution, necessitating storage under anhydrous conditions at -20°C under an inert atmosphere [26]. Stability studies reveal that the ester bond is susceptible to hydrolysis across a wide pH range, with particularly rapid degradation occurring under basic conditions [21] [22].
The hydrolytic stability of folic acid derivatives shows pH-dependent behavior, with optimal stability observed between pH 5.0 and 8.0 [21] [22]. Studies of folic acid suspension formulations demonstrate that the compound maintains stability for up to 60 days when stored at 4°C at pH 5.0, but shows degradation at pH values above 6.0 [21]. The degradation kinetics follow first-order kinetics, with rate constants varying depending on pH, temperature, and ionic strength [22].
Aqueous degradation studies of related folate esters indicate that hydrolysis rates increase significantly with temperature [22]. At 60°C, degradation occurs within minutes for reduced folate derivatives, while folic acid shows greater stability with degradation occurring over hours [22] [25]. The presence of dissolved oxygen accelerates degradation through oxidative pathways that complement hydrolytic mechanisms [25].
pH Condition | Stability Duration | Storage Temperature | Degradation Rate |
---|---|---|---|
pH 5.0 | 60 days | 4°C | Minimal [21] |
pH 6.0 | 30 days | 4°C | Moderate [21] |
pH 7.0 | 14 days | 4°C | Accelerated [21] |
pH 3.0 | Variable | Room temperature | Rapid [22] |
The hydrolytic instability of folic acid N-hydroxysuccinimide ester necessitates careful handling and storage protocols to maintain compound integrity [31]. Studies of folate-conjugated delivery systems demonstrate that replacement of hydrolyzable linkages with more stable chemical bonds significantly improves long-term stability [31] [32].
Thermal analysis of folic acid N-hydroxysuccinimide ester reveals complex decomposition pathways involving multiple stages of mass loss [26] [32]. Thermogravimetric analysis demonstrates that the compound begins to decompose at temperatures above 178°C, with significant decomposition occurring between 235°C and 340°C [26] [32]. The thermal decomposition follows a multi-step process involving the sequential loss of different molecular fragments [32].
The initial thermal degradation stage occurs between 117°C and 180°C, involving the loss of approximately 5-6% of the molecular weight, likely corresponding to the elimination of water molecules and volatile degradation products [32]. The major decomposition phase occurs between 235°C and 340°C, characterized by the loss of 20-50% of the total mass, depending on the specific derivative and experimental conditions [32].
Differential thermal gravimetric analysis reveals distinct decomposition peaks that correspond to specific molecular fragmentation pathways [32]. The N-hydroxysuccinimide moiety shows particular thermal lability, with decomposition occurring at lower temperatures than the folate backbone [32]. Fourier transform infrared spectroscopy of thermally treated samples indicates the formation of characteristic decomposition products including carbonyl-containing fragments and aromatic residues [32].
Temperature Range | Mass Loss (%) | Decomposition Products | Process Description |
---|---|---|---|
117-180°C | 5-6% | Water, volatiles | Initial dehydration [32] |
235-340°C | 20-50% | Organic fragments | Major decomposition [32] |
Above 340°C | Variable | Carbonaceous residue | Final pyrolysis [32] |
The thermal stability of folic acid N-hydroxysuccinimide ester is significantly lower than that of the parent folic acid molecule, which begins decomposition at approximately 250°C [35]. This reduced thermal stability is attributed to the presence of the thermally labile N-hydroxysuccinimide ester group [26] [32]. The decomposition pathways involve both the ester functionality and the folate backbone, with the ester group showing preferential thermal degradation [32].
Chromatographic separation represents the cornerstone methodology for purity determination of folic acid NHS ester, with multiple complementary techniques providing comprehensive analytical coverage. High Performance Liquid Chromatography utilizing reversed-phase conditions demonstrates exceptional specificity for the target compound while effectively resolving known impurities and degradation products [5] [6] [7].
High Performance Liquid Chromatography Systems
Reversed-phase chromatography employing C18 stationary phases provides optimal retention and separation characteristics for folic acid NHS ester analysis. The most effective mobile phase composition consists of acetonitrile and water with 0.1% trifluoroacetic acid in an 80:20 volume ratio, delivering sharp peak symmetry with retention times of approximately 2.79 minutes [6]. Alternative mobile phase systems utilizing potassium phosphate buffer at pH 7.0 combined with methanol in 75:25 proportions demonstrate comparable resolution while maintaining compatibility with mass spectrometric detection [8].
Column selection significantly influences separation efficiency, with C18 phases of 3 μm particle size and dimensions of 50 × 3.00 mm providing superior peak resolution compared to conventional 5 μm materials [7]. Temperature control at 40°C enhances reproducibility while maintaining analyte stability throughout the analytical sequence [8].
Ultra-High Performance Liquid Chromatography Applications
Ultra-high performance systems utilizing sub-2 μm particle columns deliver enhanced resolution and reduced analysis times compared to conventional HPLC methodologies. The UPLC HSS T3 C8 column with 1.7 μm particles and dimensions of 2.1 × 100 mm provides exceptional peak capacity when employed with quaternary mobile phase systems comprising water, methanol, acetonitrile, and acetic acid in optimized proportions [9] [10].
Detection wavelengths between 280-290 nm maximize sensitivity while minimizing interference from matrix components and degradation products [6] [11]. The method demonstrates linearity across concentration ranges of 35-65 μg/L with correlation coefficients exceeding 0.9996 [6].
Hydrophilic Interaction Liquid Chromatography
HILIC methodologies offer unique selectivity for polar analytes and provide complementary separation mechanisms to reversed-phase systems. The technique proves particularly valuable for monitoring N-hydroxysuccinimide release during ester hydrolysis, enabling quantitative assessment of stability and degradation kinetics [12] [13].
HILIC columns coupled with organic-aqueous gradient systems deliver detection limits approaching 1 mg/L for NHS compounds, sufficient for monitoring trace degradation products and reaction byproducts [12]. The universal nature of this approach allows simultaneous monitoring of multiple NHS-containing compounds without extensive method development for each individual analyte.
Method Validation Parameters
Comprehensive validation protocols demonstrate method reliability across multiple performance criteria. Linearity assessments spanning concentration ranges from 2-12 μg/mL exhibit correlation coefficients consistently exceeding 0.99, with limits of detection and quantification of 0.05 μg/mL and 0.1 μg/mL respectively [6] [8]. Precision studies reveal relative standard deviations below 3% for both intraday and interday measurements, while accuracy determinations yield recovery percentages between 98-104% [11].
Selectivity evaluations confirm complete resolution of folic acid NHS ester from known impurities including p-aminobenzoic acid, N-(p-aminobenzoyl)-L-glutamic acid, and 2-amino-4-oxo-6-pteridinecarboxylic acid [5] [14]. Forced degradation studies utilizing acid hydrolysis, base hydrolysis, oxidation, and photodegradation demonstrate method specificity for stability-indicating applications [15].
Mass spectrometric analysis provides unparalleled molecular specificity for identifying and quantifying reaction byproducts formed during folic acid NHS ester synthesis and subsequent degradation pathways. Liquid chromatography coupled with tandem mass spectrometry delivers exceptional sensitivity while enabling structural elucidation of unknown impurities and metabolites [16] [17] [18].
Ionization and Fragmentation Patterns
Electrospray ionization in both positive and negative modes yields complementary structural information essential for comprehensive characterization. In positive ion mode, the molecular ion [M+H]+ appears at m/z 539.5, corresponding to the protonated molecular ion of folic acid NHS ester [10]. Collision-induced dissociation at optimized energy levels of 35% generates characteristic fragment ions that facilitate structural confirmation and quantitative analysis.
The primary fragmentation pathway involves loss of the NHS moiety, yielding a prominent fragment at m/z 295.1 corresponding to the pteroyl portion of the molecule [10]. Secondary fragmentation produces the p-aminobenzoyl fragment at m/z 176.1, providing additional structural confirmation and enabling multiple reaction monitoring for enhanced selectivity [16] [17].
Negative ion mode analysis reveals the deprotonated molecular ion [M-H]- at m/z 537.5, with characteristic fragmentation patterns that complement positive mode data. The loss of the NHS group generates a fragment at m/z 440.1, while further dissociation yields fragments corresponding to the glutamic acid and pteroyl moieties [18].
Reaction Byproduct Identification
Systematic mass spectrometric analysis reveals multiple byproducts formed during folic acid NHS ester synthesis and storage. N-hydroxysuccinimide, the leaving group from esterification reactions, appears at m/z 116.1 in positive ion mode and serves as a key indicator of ester hydrolysis [19] [13]. Quantitative monitoring of NHS release provides direct assessment of compound stability and storage conditions.
Dicyclohexylurea formation from dicyclohexylcarbodiimide coupling reactions generates a characteristic peak at m/z 227.2, enabling process monitoring and purification assessment [2] [20]. This byproduct requires complete removal through filtration or crystallization procedures to prevent interference with subsequent applications.
Hydrolytic degradation pathways produce folic acid as the primary decomposition product, appearing at m/z 442.2 in positive ion mode [17] [21]. Additional degradation products include p-aminobenzoic acid (m/z 138.1) and N-(p-aminobenzoyl)-L-glutamic acid (m/z 279.1), both requiring chromatographic resolution for accurate purity determination [5] [14].
Lossen Rearrangement Products
Advanced mass spectrometric analysis reveals formation of beta-alanine derivatives through Lossen rearrangement mechanisms during carbodiimide-mediated activation reactions [20] [22]. These products, including N-[(succinimidooxy)carbonyl]-beta-alanine NHS ester, form through interaction of dicyclohexylcarbodiimide with excess N-hydroxysuccinimide followed by molecular rearrangement.
The detection of beta-alanine derivatives requires high-resolution mass spectrometry to distinguish isomeric species and elucidate formation mechanisms. Time-resolved analysis demonstrates these products form rapidly during activation reactions and can comprise up to 90% of ester-bonded impurities in poorly controlled synthesis conditions [20].
Quantitative Analysis Parameters
Quantitative mass spectrometric methods demonstrate exceptional sensitivity with limits of quantification reaching 80 pmol/L for folic acid determination in biological matrices [7] [23]. Multiple reaction monitoring techniques enable simultaneous quantification of parent compound and major metabolites while maintaining analytical throughput suitable for routine quality control applications.
Isotope dilution methodologies employing deuterated internal standards provide enhanced accuracy and precision for quantitative determinations. The use of folic acid-d4 as internal standard effectively compensates for matrix effects and ionization variability while maintaining analytical robustness across diverse sample types [7] [18].
Fourier Transform Infrared spectroscopy provides rapid, non-destructive assessment of ester bond formation while monitoring functional group transformations during synthesis and conjugation reactions. The technique delivers real-time process monitoring capabilities essential for optimizing reaction conditions and ensuring product quality [24] [25] [26].
Characteristic Vibrational Frequencies
The NHS ester functional group exhibits distinctive vibrational signatures that enable unambiguous identification and quantitative analysis. The carbonyl stretching vibrations appear as characteristic doublets at 1816 cm⁻¹ and 1788 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes of the NHS ester group [26] [27]. These intense absorptions serve as definitive markers for successful ester formation and provide quantitative measures of ester content.
The primary ester carbonyl stretch appears at 1741 cm⁻¹, representing the C=O vibration of the newly formed ester linkage between folic acid and NHS [25] [28]. This peak demonstrates exceptional utility for monitoring ester bond formation kinetics and assessing reaction completion through progressive intensity increases during synthesis.
Complementary vibrational modes include NHS-specific absorptions at 1207 cm⁻¹ and 1068 cm⁻¹, providing additional confirmation of successful esterification while enabling discrimination from alternative activation products [26]. These frequencies remain consistent across diverse NHS ester derivatives, facilitating universal analytical approaches.
Structural Characterization Features
Comprehensive FTIR analysis reveals multiple vibrational modes characteristic of the folic acid NHS ester structure. Amide I vibrations appear between 1690-1695 cm⁻¹, corresponding to the peptide bond connecting the pteroyl and glutamic acid moieties [25] [29]. The position and intensity of this absorption provide insight into secondary structure features and intermolecular interactions.
Aromatic ring vibrations manifest between 1485-1519 cm⁻¹, encompassing contributions from both the pteridine and benzene ring systems present in the folic acid structure [29] [30]. These absorptions demonstrate characteristic splitting patterns that enable differentiation from structurally related compounds and impurities.
Hydrogen Bonding and Secondary Structure
Broad absorptions spanning 3320-3500 cm⁻¹ encompass OH and NH stretching vibrations that provide information regarding hydrogen bonding patterns and intermolecular interactions [30] [28]. The position and breadth of these absorptions reflect the strength and extent of hydrogen bonding networks that influence compound stability and reactivity.
Kinetic Monitoring Applications
Real-time FTIR spectroscopy enables monitoring of ester formation kinetics through progressive changes in characteristic vibrational frequencies. The decay of NHS ester bands correlates directly with aminolysis reactions, providing quantitative measures of conjugation efficiency and reaction rates [26]. This approach proves particularly valuable for optimizing reaction conditions and assessing conjugation yields in bioconjugation applications.
Temperature-controlled FTIR measurements reveal activation energies and reaction mechanisms for NHS ester hydrolysis and aminolysis pathways [26]. These studies demonstrate that ester bond formation proceeds through well-defined intermediate states that can be monitored spectroscopically.
The correlation between NHS ester band decay at 1741 cm⁻¹ and amide band appearance at 1639 cm⁻¹ provides direct evidence for aminolysis mechanisms while ruling out non-specific hydrolysis pathways [26]. This correlation analysis serves as a powerful tool for mechanistic studies and process optimization.
Quantitative Analysis Methodology
FTIR spectroscopy demonstrates quantitative capabilities through application of Beer-Lambert law relationships across multiple vibrational modes. Standard curves constructed using characteristic NHS ester absorptions exhibit linear responses across concentration ranges suitable for quality control applications [31] [29].
The method demonstrates precision comparable to chromatographic techniques while offering significant advantages in analysis speed and sample preparation requirements [31]. Relative percentage errors below 3% and recovery percentages between 98-104% confirm the accuracy and reliability of FTIR-based quantitative determinations.
Multivariate analysis techniques enhance quantitative capabilities by simultaneously monitoring multiple vibrational frequencies while compensating for spectral interferences and baseline variations [31]. Principal component analysis and partial least squares regression provide robust calibration models suitable for routine analytical applications.